molecular formula C22H20ClN3O2 B14977777 6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B14977777
M. Wt: 393.9 g/mol
InChI Key: MLUXWFCUSVYHFD-UHFFFAOYSA-N
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Description

6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the beta-carboline and indole moieties suggests potential biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. The starting materials might include indole derivatives and beta-carboline precursors. Key steps could involve:

    Cyclization reactions: to form the spiro structure.

    Chlorination: to introduce the chlorine atom.

    Acylation: to add the propanoyl group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chlorine atom might be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, common nucleophiles might include amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

The beta-carboline and indole structures are known for their biological activity. This compound might be studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine

Given its structural features, 6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one could be investigated for therapeutic applications, such as anticancer, antiviral, or neuroprotective agents.

Industry

In industry, this compound might find applications in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA intercalation: Inserting between DNA bases, potentially affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Beta-carboline derivatives: Known for their psychoactive and neuroprotective properties.

    Indole derivatives: Widely studied for their biological activity, including anticancer and antimicrobial effects.

Uniqueness

The unique spiro structure of 6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one sets it apart from other compounds. This structural feature might confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

6-chloro-1'-methyl-2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C22H20ClN3O2/c1-3-19(27)26-11-10-14-15-12-13(23)8-9-17(15)24-20(14)22(26)16-6-4-5-7-18(16)25(2)21(22)28/h4-9,12,24H,3,10-11H2,1-2H3

InChI Key

MLUXWFCUSVYHFD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C)NC5=C2C=C(C=C5)Cl

Origin of Product

United States

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